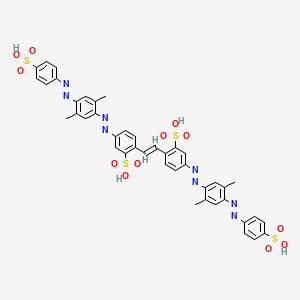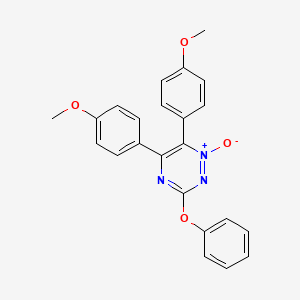
6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(2-naphthalenylmethoxy)-, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(2-naphthalenylmethoxy)-, cis- ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die kondensierte Benzofuran- und Benzopyranringe umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(2-naphthalenylmethoxy)-, cis- beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung der Benzofuran- und Benzopyranvorläufer, gefolgt von deren Fusion unter spezifischen Bedingungen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Methoxy- und Naphthalenylmethoxygruppen, die durch Substitutionsreaktionen eingeführt werden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet oft die Verwendung von Katalysatoren und kontrollierten Umgebungen, um die Fusion der Benzofuran- und Benzopyranringe zu erleichtern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(2-naphthalenylmethoxy)-, cis- unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder bestehende modifizieren.
Reduktion: Wird verwendet, um sauerstoffhaltige Gruppen zu entfernen oder Doppelbindungen zu reduzieren.
Substitution: Wird häufig verwendet, um Methoxy- und Naphthalenylmethoxygruppen einzuführen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wie Kaliumpermanganat oder Chromtrioxid.
Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitutionsreagenzien: Einschließlich Methanol und Naphthalinderivate.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können.
Wissenschaftliche Forschungsanwendungen
6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(2-naphthalenylmethoxy)-, cis- hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(2-naphthalenylmethoxy)-, cis- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Wechselwirkungen können verschiedene biologische Pfade modulieren und zu den beobachteten Wirkungen führen. Beispielsweise kann es bestimmte Enzyme oder Rezeptoren hemmen und dadurch zelluläre Prozesse verändern.
Wirkmechanismus
The mechanism of action of 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(2-naphthalenylmethoxy)-, cis- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3,9-dimethoxy-, cis-
- 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-9-(phenylmethoxy)-, cis-
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen ist 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(2-naphthalenylmethoxy)-, cis- aufgrund des Vorhandenseins sowohl von Methoxy- als auch von Naphthalenylmethoxygruppen einzigartig.
Eigenschaften
CAS-Nummer |
152490-57-8 |
|---|---|
Molekularformel |
C28H24O5 |
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
(6aS,11aS)-3-methoxy-11a-methyl-9-(naphthalen-2-ylmethoxy)-6,6a-dihydro-[1]benzofuro[3,2-c]chromen-8-ol |
InChI |
InChI=1S/C28H24O5/c1-28-22-10-9-20(30-2)12-26(22)32-16-23(28)21-13-24(29)27(14-25(21)33-28)31-15-17-7-8-18-5-3-4-6-19(18)11-17/h3-14,23,29H,15-16H2,1-2H3/t23-,28-/m1/s1 |
InChI-Schlüssel |
QWVVVRQERGQIKZ-QDPGVEIFSA-N |
Isomerische SMILES |
C[C@]12[C@H](COC3=C1C=CC(=C3)OC)C4=CC(=C(C=C4O2)OCC5=CC6=CC=CC=C6C=C5)O |
Kanonische SMILES |
CC12C(COC3=C1C=CC(=C3)OC)C4=CC(=C(C=C4O2)OCC5=CC6=CC=CC=C6C=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



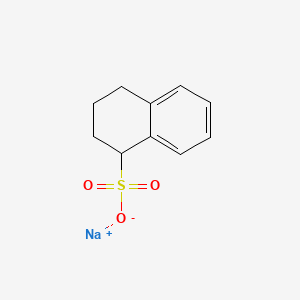


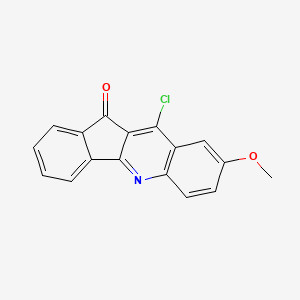
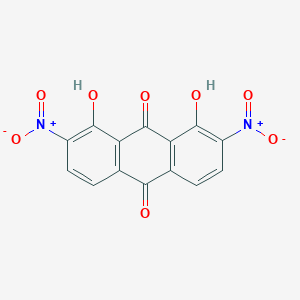
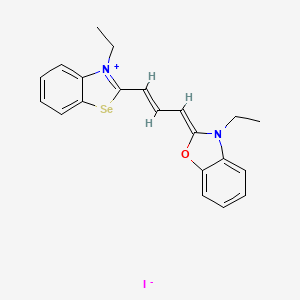



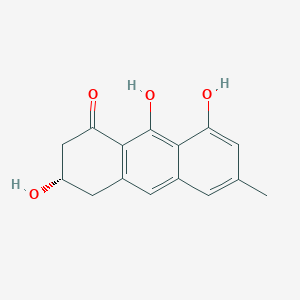
![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[(2-methylpropan-2-yl)oxycarbonylamino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12706407.png)
